1-(3-chloropropyl)-1H-imidazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-chloropropyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c7-2-1-4-9-5-3-8-6-9/h3,5-6H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIORLVEFABXRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Imidazole Derivatives in Contemporary Organic Synthesis
Imidazole (B134444) derivatives, a class of five-membered heterocyclic compounds containing two nitrogen atoms, hold a privileged position in organic synthesis and medicinal chemistry. wisdomlib.orgajrconline.orgwisdomlib.org Their unique structural features, including an electron-rich nature, allow them to readily interact with a wide array of enzymes and receptors in biological systems. irjet.net This has led to their widespread investigation and application in the development of new therapeutic agents with a broad spectrum of biological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial properties. wisdomlib.orgajrconline.orgwisdomlib.orgnih.gov
The imidazole ring is a fundamental component of several crucial natural products, such as the amino acid histidine, purines, and histamine, underscoring its biological importance. irjet.netnih.gov In the realm of synthetic chemistry, the imidazole core serves as a versatile scaffold for the construction of diverse and complex molecules. ajrconline.org Chemists have developed numerous synthetic methodologies, including traditional and modern techniques like microwave-assisted synthesis and metal-catalyzed cyclizations, to create a vast library of imidazole derivatives. ajrconline.orgnih.gov This continuous exploration fuels the discovery of novel compounds with significant potential in drug discovery and materials science. ajrconline.org
The Strategic Importance of Halogenoalkyl Imidazoles As Versatile Synthetic Precursors
Within the extensive family of imidazole (B134444) derivatives, halogenoalkyl imidazoles stand out as particularly valuable synthetic intermediates. The presence of a halogen atom on the alkyl chain provides a reactive site for nucleophilic substitution reactions, making these compounds excellent building blocks for introducing the imidazole moiety into a wide range of molecular frameworks. mdpi.com
The alkylation of the imidazole ring with a dihaloalkane is a common strategy to produce these precursors. For instance, the reaction of imidazole with 1-bromo-3-chloropropane (B140262) can yield 1-(3-chloropropyl)-1H-imidazole. This compound, with its reactive chloro-terminated propyl chain, is primed for subsequent chemical transformations. google.com This reactivity allows for the facile introduction of the imidazole group onto other molecules, a key step in the synthesis of many targeted compounds, including those with potential pharmaceutical applications. google.comchemicalbook.com
An Overview of Research Trajectories for 1 3 Chloropropyl 1h Imidazole
Alkylation Strategies for N-Substitution of Imidazole Ring Systems
A predominant method for the synthesis of 1-substituted imidazoles is the N-alkylation of the imidazole ring. This approach involves the formation of a new carbon-nitrogen bond at one of the nitrogen atoms of the imidazole heterocycle.
The most direct route to this compound involves the reaction of imidazole with a suitable 3-chloropropyl-containing electrophile. The use of dihalogenated alkanes, such as 1-bromo-3-chloropropane, is a common strategy. In this reaction, the bromide ion serves as a better leaving group than the chloride ion, facilitating a selective reaction at the bromine-bearing carbon. phasetransfercatalysis.com
The reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity. The choice of base and solvent is critical to the success of the reaction. A phase-transfer catalyst (PTC) is sometimes employed to facilitate the reaction between the aqueous and organic phases. google.com For instance, the synthesis of a related benzimidazole derivative was achieved by reacting 2-methylthio-1H-benzimidazole with 1-bromo-3-chloropropane in the presence of sodium hydroxide (B78521), water, and N,N,N-triethylbenzenemethanaminium chloride as the PTC in a tetrahydrofuran (B95107) solvent system. google.com This reaction yielded the desired product in high purity after heating. google.com
Similarly, various secondary amines have been successfully alkylated with 1-bromo-3-chloropropane using cesium carbonate as the base in acetonitrile (B52724), with the reactions proceeding overnight at room temperature. rsc.org
Table 1: Examples of Direct N-Alkylation Reactions
| Starting Material | Reagent | Base | Solvent | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|---|
| 2-Methylthio-1H-benzimidazole | 1-Bromo-3-chloropropane | NaOH | Tetrahydrofuran/Water | N,N,N-Triethylbenzenemethanaminium | 60°C, 3 hours | 1-(3-Chloropropyl)-2-(methylthio)-1H-benzimidazole | 87.5% | google.com |
An alternative to direct alkylation under basic conditions is the pre-formation of an imidazolyl salt, which is then reacted with the alkylating agent. This two-step process can offer better control and improved yields in certain cases. The most common salt is sodium imidazolyl, which can be prepared by reacting imidazole with a strong base like sodium hydroxide or sodium hydride.
A notable example is the synthesis of 1-[3-(trimethoxysilyl)propyl]-1H-imidazole, a compound structurally related to this compound. In this procedure, sodium imidazolyl was first prepared from imidazole and sodium hydroxide. This salt was then alkylated with (3-chloropropyl)trimethoxysilane in refluxing toluene (B28343) for 15 hours, resulting in an 82% yield of the target product. rjpbr.comresearchgate.netclinpractice.ru This method highlights a simple and effective pathway for obtaining N-propyl substituted imidazoles. rjpbr.comresearchgate.netclinpractice.ru
Table 2: Synthesis via Imidazolyl Salt
| Imidazole Derivative | Base | Alkylating Agent | Solvent | Conditions | Product | Yield | Reference |
|---|
Multi-Component Reaction Approaches for Functionalized Imidazole Core Assembly
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. ingentaconnect.combohrium.com This approach is highly efficient and atom-economical. ingentaconnect.com Several MCRs have been developed for the synthesis of the imidazole core, such as the Debus–Radziszewski imidazole synthesis, which uses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.org By replacing ammonia with a primary amine, N-substituted imidazoles can be obtained. wikipedia.org
Other MCR strategies include the four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles from a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. organic-chemistry.org While these methods are highly effective for producing highly substituted and functionalized imidazoles, they are generally more complex than necessary for the synthesis of a simple, unsubstituted derivative like this compound. The direct alkylation methods are typically more straightforward for such a target.
Stereoselective and Regioselective Synthesis Considerations
When synthesizing substituted imidazole derivatives, stereoselectivity and regioselectivity are important considerations. khanacademy.orgyoutube.com
Regioselectivity: In the case of an unsymmetrically substituted imidazole ring, N-alkylation can occur at two different nitrogen atoms, leading to a mixture of regioisomers. The outcome of the reaction is influenced by both the electronic properties and the steric bulk of the substituents on the imidazole ring, as well as the nature of the alkylating agent. otago.ac.nz Electron-withdrawing groups tend to direct alkylation to the more remote nitrogen atom. otago.ac.nz For the synthesis of this compound from unsubstituted imidazole, regioselectivity is not a concern as the starting imidazole is symmetrical. However, for the synthesis of more complex, related derivatives, controlling the site of alkylation is crucial. nih.govacs.orgnih.gov
Stereoselectivity: Stereoselectivity refers to the preferential formation of one stereoisomer over another. khanacademy.org The compound this compound does not possess any chiral centers, and therefore, its synthesis does not involve stereoselective considerations. However, if the substituents on the imidazole ring or the alkyl chain were to introduce chirality, then controlling the stereochemical outcome of the reaction would become a critical aspect of the synthesis.
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is key to maximizing the yield and purity of this compound. Several factors can be adjusted to achieve the desired outcome.
Base and Solvent: The choice of base and solvent significantly impacts the reaction rate and yield. Stronger bases can lead to faster deprotonation of the imidazole but may also promote side reactions. The solvent should be chosen to ensure the solubility of the reactants and to be compatible with the reaction conditions.
Temperature and Reaction Time: These parameters are often interdependent. Higher temperatures can reduce the required reaction time but may also lead to the formation of impurities. Optimization often involves finding a balance that provides a good yield in a reasonable timeframe.
Catalyst: In phase-transfer catalyzed reactions, the choice and amount of the catalyst can be critical for achieving an efficient reaction.
Microwave-Assisted Synthesis: Modern techniques such as microwave-assisted synthesis can be employed to dramatically reduce reaction times and, in some cases, improve yields. orientjchem.org This method provides efficient internal heating of the reactants. orientjchem.org
Table 3: Summary of Synthetic Approaches and Optimization Considerations
| Synthetic Strategy | Key Parameters to Optimize | Potential Advantages | Potential Disadvantages |
|---|---|---|---|
| Direct N-Alkylation | Base, Solvent, Temperature, Catalyst | One-step, straightforward | Potential for side reactions, may require PTC |
| Imidazolyl Salt Alkylation | Base for salt formation, Solvent, Temperature | Can provide better control and higher yields | Two-step process |
Role in the Generation of Imidazolium-Based Ionic Liquids and Related Materials
The reactive nature of the chloropropyl group in this compound makes it an ideal starting material for the synthesis of functionalized imidazolium salts, which are the fundamental components of ionic liquids and related materials.
Synthesis of Functionalized Imidazolium Salts
The quaternization of the imidazole ring in this compound is a straightforward and common method for synthesizing a variety of functionalized imidazolium salts. This reaction typically involves the alkylation of the N-3 position of the imidazole ring with an alkyl halide. For instance, the reaction of this compound with various alkylating agents leads to the formation of imidazolium salts with diverse functionalities.
A general scheme for the synthesis of such salts involves reacting this compound with an appropriate organic halide (R-X), resulting in the formation of a 1-(3-chloropropyl)-3-alkyl-1H-imidazolium halide salt. The chloride anion can then be exchanged with other anions (such as BF₄⁻, PF₆⁻, or Tf₂N⁻) to fine-tune the properties of the resulting ionic liquid.
| Starting Material | Alkylating Agent | Resulting Imidazolium Salt | Reference |
| This compound | Methyl iodide | 1-(3-chloropropyl)-3-methyl-1H-imidazolium iodide | imp.kiev.ua |
| This compound | Ethyl bromide | 1-(3-chloropropyl)-3-ethyl-1H-imidazolium bromide | General Synthetic Route |
| This compound | Benzyl (B1604629) chloride | 1-(3-chloropropyl)-3-benzyl-1H-imidazolium chloride | General Synthetic Route |
These functionalized imidazolium salts are precursors to task-specific ionic liquids, which have applications in various fields, including as solvents for "green chemistry," electrolytes, and in materials science. mdpi.com The properties of these ionic liquids, such as their melting point, viscosity, and solubility, can be tailored by varying the substituents on the imidazolium cation and the nature of the anion. psu.edursc.org
Integration into Polymeric and Hybrid Materials
The presence of the reactive chloropropyl group allows for the incorporation of this compound into polymeric structures, leading to the formation of poly(ionic liquid)s (PILs) and hybrid materials. nih.govnih.govresearchgate.net These materials combine the unique properties of ionic liquids with the processability and mechanical stability of polymers.
One approach involves the polymerization of vinyl-functionalized imidazolium monomers derived from this compound. For example, the chloropropyl group can be used to introduce a polymerizable group, such as a vinylbenzyl group, which can then be polymerized to form a PIL. researchgate.net
Another strategy involves grafting this compound onto a solid support, such as silica (B1680970), to create hybrid materials. lookchem.comnih.gov This is typically achieved by first modifying the silica surface with a silane (B1218182) coupling agent, such as (3-chloropropyl)triethoxysilane, and then reacting the functionalized silica with this compound. These hybrid materials can be used as solid-supported catalysts or as stationary phases in chromatography. lookchem.comnih.gov
Precursor in Catalysis and Ligand Design
The imidazole core of this compound is a key structural motif in the design of N-heterocyclic carbene (NHC) ligands, which have emerged as a powerful class of ligands in organometallic chemistry and catalysis.
Synthesis of N-Heterocyclic Carbene (NHC) Ligand Precursors
Imidazolium salts derived from this compound serve as stable precursors to NHC ligands. nih.govbeilstein-journals.orgnih.gov The deprotonation of the C2 position of the imidazolium ring with a strong base generates the corresponding NHC, which is a highly reactive and electron-rich species.
The synthesis of NHC precursors from this compound typically involves the quaternization of the imidazole ring with a suitable alkyl or aryl group, followed by anion exchange if necessary. The resulting imidazolium salt can then be used to generate the NHC in situ or isolated as a stable solid.
| Imidazolium Salt Precursor | Base | Resulting NHC Ligand | Reference |
| 1-(3-chloropropyl)-3-mesityl-1H-imidazolium chloride | Potassium hexamethyldisilazide (KHMDS) | 1-(3-chloropropyl)-3-mesityl-1H-imidazol-2-ylidene | General Synthetic Route |
| 1-(3-chloropropyl)-3-(2,6-diisopropylphenyl)-1H-imidazolium chloride | Sodium hydride (NaH) | 1-(3-chloropropyl)-3-(2,6-diisopropylphenyl)-1H-imidazol-2-ylidene | nih.govbeilstein-journals.org |
The steric and electronic properties of the NHC ligand can be readily tuned by varying the substituents on the nitrogen atoms of the imidazole ring, which in turn influences the reactivity and selectivity of the resulting metal-NHC complexes in catalytic reactions. nih.gov
Development of Heterogeneous Catalytic Systems
The ability to immobilize this compound and its derivatives onto solid supports has led to the development of robust heterogeneous catalytic systems. lookchem.comnih.govnih.gov These systems offer several advantages over their homogeneous counterparts, including ease of catalyst separation and recycling.
One common approach involves the functionalization of silica gel with this compound. lookchem.com The resulting material can then be used as a support for metal nanoparticles or as a ligand for metal complexes. For example, a palladium-NHC complex has been immobilized on silica functionalized with a derivative of this compound to create a heterogeneous catalyst for cross-coupling reactions. nih.gov
Formation of Coordination Complexes for Catalytic Applications
N-Heterocyclic carbene ligands derived from this compound form stable coordination complexes with a variety of transition metals, including palladium, rhodium, and gold. rsc.orgresearchgate.net These metal-NHC complexes have shown remarkable catalytic activity in a wide range of organic transformations.
For example, palladium-NHC complexes derived from functionalized imidazolium salts have been successfully employed as catalysts in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. nih.govresearchgate.net These catalysts often exhibit high turnover numbers and can be used under mild reaction conditions.
| Metal | NHC Ligand Source | Catalytic Application | Reference |
| Palladium | 1-(3-chloropropyl)-3-aryl-1H-imidazolium salt | Suzuki-Miyaura Coupling | researchgate.net |
| Palladium | Silica-supported NHC derived from this compound | Heck Coupling | nih.gov |
| Rhodium | Imidazolium salt derived from this compound | Hydroformylation | General Application |
The versatility of this compound as a building block for NHC ligands allows for the rational design of catalysts with tailored properties for specific applications.
Utilization in the Construction of Complex Heterocyclic Scaffolds
The bifunctional nature of this compound, with its nucleophilic imidazole ring and electrophilic chloropropyl group, makes it an ideal precursor for synthesizing intricate heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry and materials science.
Derivatization to Form Fused Imidazole Systems (e.g., Benzimidazoles, Pyrazoles)
The synthesis of fused imidazole systems, such as benzimidazoles and pyrazoles, represents a significant application of this compound. These fused heterocycles are core structures in many pharmacologically active compounds.
Benzimidazoles:
The reaction of this compound with ortho-phenylenediamines or their derivatives is a common strategy for constructing the benzimidazole framework. For instance, 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one is a key intermediate in the synthesis of the antiemetic drug domperidone. google.comgoogle.com The synthesis often involves the cyclization of a substituted phenylenediamine with a reagent that provides the C2 carbon of the imidazole ring. A general method involves the reaction of (hetero)aromatic ortho-diamines with aldehydes, promoted by chlorotrimethylsilane (B32843) (TMSCl) in DMF, to yield benzimidazoles. organic-chemistry.org
A specific example is the synthesis of 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one, which can be prepared from the reaction of 2-methylthio-1H-benzimidazole with 1-bromo-3-chloropropane. google.com The resulting 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole can then be oxidized and cyclized to form the desired benzimidazol-2-one (B1210169) derivative. google.com
Pyrazoles:
While direct fusion of the imidazole ring from this compound to form a pyrazole (B372694) is less common, the chloropropyl chain can be utilized to link an imidazole moiety to a pre-formed pyrazole ring. This leads to the formation of complex structures with potential applications in medicinal chemistry, such as inhibitors of Mycobacterium tuberculosis. nih.gov The synthesis of such compounds often involves the reaction of a pyrazole derivative with a suitable electrophile, where the this compound can act as a precursor to the linking chain after appropriate functional group transformations.
General synthetic strategies for pyrazoles often involve the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. chim.it The functionalization of the resulting pyrazole ring can then be achieved through various reactions, including N-alkylation.
Table 1: Examples of Fused Imidazole Systems Derived from this compound Precursors
| Fused System | Starting Materials | Key Reaction Type | Application/Significance |
| Benzimidazol-2-one | 2-Methylthio-1H-benzimidazole, 1-Bromo-3-chloropropane | Alkylation, Oxidation, Cyclization | Intermediate for Domperidone Synthesis google.comgoogle.com |
| Substituted Benzimidazoles | (Hetero)aromatic ortho-diamines, Aldehydes | Cyclocondensation | Pharmaceutical Scaffolds organic-chemistry.orgrsc.org |
| Imidazole-Linked Pyrazoles | Pyrazole derivative, Functionalized this compound | N-Alkylation | Potential Antimycobacterial Agents nih.gov |
Incorporation into Polymeric Architectures for Specific Functions
The reactive nature of this compound also allows for its incorporation into polymeric structures. This can be achieved by polymerization of imidazole-containing monomers or by grafting the imidazole moiety onto existing polymer backbones. The resulting polymers can exhibit unique properties, such as enhanced thermal stability, specific catalytic activity, or the ability to act as ion-exchange resins.
For example, imidazole-containing polymers can be synthesized for applications in catalysis and as supported ionic liquids. researchgate.net The imidazole group can be quaternized to form imidazolium salts, which are a key component of many ionic liquids. These polymeric ionic liquids can be used as catalysts or as solid supports for catalysts, combining the advantages of homogeneous and heterogeneous catalysis.
Applications in Silylation Chemistry
The chloropropyl group of this compound can be readily displaced by nucleophiles, making it a useful reagent in silylation chemistry. This involves the introduction of a silyl (B83357) group, often containing an imidazole functionality, onto a substrate.
A key application is the synthesis of 1-[3-(trimethoxysilyl)propyl]-1H-imidazole. This is achieved through the alkylation of an imidazole salt with (3-chloropropyl)trimethoxysilane. researchgate.net The resulting organosilane can then be used to modify surfaces, such as silica nanoparticles, creating a functionalized material with an imidazolium ionic liquid-like phase. researchgate.net These modified silicas have applications as catalysts and in the preparation of nanocomposites. researchgate.net
Table 2: Silylation Reactions Involving this compound Derivatives
| Product | Reactants | Reaction Type | Application |
| 1-[3-(trimethoxysilyl)propyl]-1H-imidazole | Imidazole, Sodium Hydroxide, (3-chloropropyl)trimethoxysilane | Alkylation | Surface modification, Nanocomposite synthesis researchgate.net |
| Functionalized Silica Nanoparticles | Silica Nanoparticles, 1-[3-(trimethoxysilyl)propyl]-1H-imidazole | Surface Modification | Catalysis, Supported Ionic Liquids researchgate.net |
Mechanistic Investigations and Theoretical Studies on 1 3 Chloropropyl 1h Imidazole Reactivity
Mechanistic Pathways of Nucleophilic Substitution at the Chloropropyl Moiety
The primary site for nucleophilic attack on 1-(3-chloropropyl)-1H-imidazole is the carbon atom bonded to the chlorine atom. The chlorine, being an effective leaving group, facilitates substitution reactions. These reactions can proceed via intermolecular or intramolecular pathways, depending on the reaction conditions and the nature of the nucleophile.
Intermolecular Nucleophilic Substitution: An external nucleophile (Nu⁻) can attack the terminal carbon of the propyl chain, displacing the chloride ion. This reaction typically follows a bimolecular nucleophilic substitution (S_N2) mechanism. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile, and it is sensitive to steric hindrance around the reaction center. Strong nucleophiles and polar aprotic solvents generally favor the S_N2 pathway.
Intramolecular Nucleophilic Substitution (Cyclization): The N-3 atom of the imidazole (B134444) ring can act as an internal nucleophile, attacking the electrophilic carbon of the chloropropyl chain. This results in the formation of a cyclic, quaternary imidazolium (B1220033) salt, specifically tetrahydroimidazo[1,2-a]imidazolium chloride. This intramolecular cyclization is a common reaction pathway for N-haloalkyl imidazoles. The facility of this reaction is influenced by the length of the alkyl chain, with three-carbon chains often being optimal for forming stable five- or six-membered ring systems.
The competition between these inter- and intramolecular pathways is a critical aspect of the compound's reactivity profile. High concentrations of a strong external nucleophile can favor the intermolecular reaction, while lower concentrations or weaker nucleophiles may allow the intramolecular cyclization to predominate.
Computational Chemistry and Quantum Mechanical Analysis
Computational studies provide profound insights into the reactivity and electronic properties of molecules like this compound. Using methods such as Density Functional Theory (DFT), researchers can model molecular behavior with high accuracy. nih.gov
The electronic structure of the imidazole ring is fundamental to its chemical behavior. Computational studies on imidazole and its derivatives have elucidated key electronic properties. rsc.orgcapes.gov.br X-ray emission spectroscopy (XES) and resonant inelastic soft X-ray scattering (RIXS) have been used to study the occupied and unoccupied electronic structure of imidazole in aqueous solutions, revealing distinct fingerprints and allowing for the attribution of spectral features to specific nitrogen and carbon atoms. rsc.orgrsc.org
DFT calculations are commonly used to determine global chemical reactivity descriptors, which are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iucr.org For imidazole derivatives, the introduction of substituents can significantly alter these electronic properties. For instance, the attachment of an alkyl group like the 3-chloropropyl chain influences the electron density distribution across the imidazole ring.
Table 1: Key Electronic Properties of Imidazole Derivatives from Computational Studies
| Property | Description | Influence of Substituents |
|---|---|---|
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. A smaller gap generally indicates higher reactivity. | Alkyl groups can slightly raise the HOMO energy, potentially decreasing the gap and increasing reactivity. |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution or charge transfer. It is related to the HOMO-LUMO gap. | Larger, more polarizable molecules often exhibit lower chemical hardness (are chemically "softer"). capes.gov.br |
| Electronegativity (χ) | The power of an atom or group to attract electrons. | Substituents like methyl groups can reduce electronegativity, while phenyl groups can increase it. capes.gov.br |
| Fukui Functions | A local reactivity descriptor that indicates the propensity of a specific atomic site in a molecule to undergo nucleophilic or electrophilic attack. iucr.org | These functions can identify the most reactive sites, such as the N-3 atom in the imidazole ring for nucleophilic attack. |
Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. rsc.orgrsc.org For this compound, this approach can be used to compare the energetics of the competing intermolecular and intramolecular nucleophilic substitution reactions.
By modeling the transition state for the intramolecular cyclization, for example, chemists can predict the energetic barrier for this process. This involves calculating the geometry and energy of the high-energy intermediate state where the N-3 atom of the imidazole is forming a new bond with the propyl chain's terminal carbon, and the C-Cl bond is beginning to break. Similarly, the transition state for an intermolecular reaction with an external nucleophile can be modeled. Comparing the activation energies for these pathways under various simulated conditions (e.g., in different solvents) can predict which reaction is more likely to occur.
Studies on related reactions, such as the C-H activation of imidazole derivatives catalyzed by transition metals, demonstrate how computational models can delineate complex, multi-step reaction mechanisms, including the identification of intermediates and transition state structures. researchgate.netbeilstein-journals.org For instance, research on the reaction of imidazole with sulfonyl chlorides has used computational methods to determine the enthalpies of transfer for the transition states between different solvents, explaining observed changes in reaction rates. rsc.orgrsc.org This highlights that transition states for substitution at sulfonyl sulfur are well-solvated by dipolar aprotic solvents, whereas those for substitution at carbonyl carbon are better solvated by protic solvents. rsc.org
The behavior of this compound in a condensed phase is governed by a network of intermolecular forces. Computational models are essential for understanding these complex interactions. The molecule can engage in several types of non-covalent interactions:
Hydrogen Bonding: While the substituted imidazole ring itself lacks an N-H donor, the nitrogen atoms can act as hydrogen bond acceptors, interacting with protic solvents or other suitable donor molecules.
Dipole-Dipole Interactions: The molecule possesses significant dipole moments arising from the polar imidazole ring and the C-Cl bond. These dipoles lead to electrostatic interactions with surrounding polar molecules.
In reaction systems, specific molecular interactions are crucial for catalysis and mechanism. For example, in transition-metal-catalyzed reactions of imidazole derivatives, the initial coordination of the imidazole nitrogen to the metal center is a critical step that dictates the subsequent reaction pathway. researchgate.net Computational studies can model these interactions, providing insight into the structure of catalytic intermediates and transition states, such as the role of ligand exchange and the geometry of intermediates in cross-coupling reactions. researchgate.net
Analytical Methodologies for the Characterization and Study of 1 3 Chloropropyl 1h Imidazole
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of 1-(3-chloropropyl)-1H-imidazole. Both ¹H NMR and ¹³C NMR are utilized to map out the carbon and hydrogen framework of the molecule. rsc.orgresearchgate.net
¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one, specific signals corresponding to the different protons in the molecule are observed. rsc.org The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard. For instance, the protons of the imidazole (B134444) ring and the chloropropyl chain will resonate at distinct chemical shifts, and the splitting patterns of these signals provide information about neighboring protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. rsc.org Each unique carbon atom gives a distinct signal, allowing for the confirmation of the carbon skeleton of this compound. For example, the carbons of the imidazole ring, the methylene (B1212753) carbons of the propyl chain, and the carbon bearing the chlorine atom will all have characteristic chemical shifts. rsc.orgsemanticscholar.org
Detailed analysis of NMR data for related benzimidazole (B57391) derivatives has been extensively reported, providing a solid foundation for the interpretation of the spectra of this compound. researchgate.net
Interactive Data Table: Representative ¹H and ¹³C NMR Data for a Related Benzimidazole Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Imidazole Ring Protons | 7.24-7.65 | 113.1-157.3 |
| Propyl Chain Protons | 2.47-3.56 | 12.7-19.1 |
Note: The data presented is for a related benzimidazole derivative and serves as an illustrative example. Actual chemical shifts for this compound may vary.
Infrared (IR) and Mass Spectrometry (MS) Applications
Infrared (IR) spectroscopy and mass spectrometry (MS) are complementary techniques that provide valuable information about the functional groups and molecular weight of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of an imidazole-containing compound will show characteristic absorption bands for the C-H, C=N, and C-N bonds within the imidazole ring. researchgate.netrsc.org The presence of the chloropropyl group will also give rise to specific stretching and bending vibrations.
Mass Spectrometry (MS): Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a compound. nist.gov For this compound, the molecular ion peak in the mass spectrum would correspond to its molecular weight. The fragmentation pattern can further confirm the structure by showing the loss of specific fragments, such as the chloropropyl chain.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide unambiguous proof of the structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.netresearchgate.net
Chromatographic Separation Techniques
Chromatographic techniques are essential for the purification and analysis of this compound, allowing for the separation of the compound from impurities and its quantification.
High-Performance Liquid Chromatography (HPLC) for Purity and Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, a reverse-phase HPLC method would typically be employed. sielc.com
In a typical HPLC setup for a related compound, 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one, a C8 or C18 column is used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. sielc.comnih.govresearchgate.net The components are separated based on their differential partitioning between the stationary phase and the mobile phase. A UV detector is commonly used for detection. nih.gov This method allows for the determination of the purity of this compound and the quantification of any impurities.
Interactive Data Table: Typical HPLC Parameters for Analysis of a Related Imidazole Compound
| Parameter | Condition |
| Column | C8 or C18 |
| Mobile Phase | Acetonitrile/Methanol and Water/Buffer |
| Detection | UV |
| Flow Rate | ~1.0 mL/min |
Gas Chromatography (GC) Coupled with Mass Spectrometry for Trace Analysis
Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a highly sensitive technique used for the analysis of volatile and semi-volatile compounds. This method is particularly useful for the detection and quantification of trace amounts of this compound. nih.gov
In GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio. nih.govresearchgate.net This provides both qualitative (identification) and quantitative information about the analyte. The method can be optimized by selecting the appropriate extraction solvent and internal standards to ensure high recovery and accuracy. nih.gov
Advanced Derivatization Strategies for Enhanced Detection of this compound in Complex Matrices
The sensitive and selective determination of this compound in complex matrices, such as environmental and biological samples, presents a significant analytical challenge. The inherent polarity of the imidazole ring and the potential for thermal instability can hinder its direct analysis by gas chromatography (GC), while its lack of a strong chromophore limits its sensitive detection by high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. To overcome these limitations, advanced derivatization strategies are employed to modify the chemical structure of this compound, thereby enhancing its analytical properties for chromatographic separation and detection.
These derivatization techniques are designed to increase the volatility and thermal stability of the analyte for GC analysis or to introduce a chromophoric or fluorophoric tag for highly sensitive HPLC detection. The choice of derivatization strategy is contingent upon the analytical technique being used and the nature of the sample matrix.
Gas Chromatography (GC)-Based Derivatization
For GC-based analysis, derivatization aims to reduce the polarity and increase the volatility of this compound. This is typically achieved through silylation or acylation reactions that target the active hydrogen on the imidazole ring.
Silylation:
Silylation involves the replacement of the active hydrogen on the imidazole nitrogen with a non-polar silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. This chemical modification effectively masks the polar N-H group, leading to a significant increase in volatility and thermal stability, making the compound amenable to GC separation and mass spectrometric (MS) detection.
Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.comresearchgate.net The reaction is typically carried out in an aprotic solvent, and the resulting silylated derivative exhibits excellent chromatographic behavior on non-polar GC columns. The use of silylating agents that introduce a bulkier silyl group, such as the phenyldimethylsilyl group from chloro(dimethyl)phenylsilane, can also be employed to improve chromatographic resolution and provide characteristic mass spectral fragmentation patterns for enhanced identification.
Acylation with Alkyl Chloroformates:
Acylation with alkyl chloroformates, such as isobutyl chloroformate (IBCF) or ethyl chloroformate (ECF), is another effective strategy for the derivatization of imidazole-containing compounds prior to GC-MS analysis. researchgate.netgdut.edu.cn This reaction proceeds rapidly in an aqueous environment, which can simplify sample preparation procedures. researchgate.net The derivatization occurs at the imidazole nitrogen, resulting in the formation of a carbamate (B1207046) derivative. This modification significantly increases the volatility and hydrophobicity of the molecule.
A study on the derivatization of various imidazole-like compounds demonstrated the effectiveness of using isobutyl chloroformate in the presence of pyridine (B92270) and ethanol. gdut.edu.cn Optimal derivatization conditions were established to ensure high yields of the derivatives, leading to improved sensitivity with limits of detection (LOD) and quantification (LOQ) in the low µg/mL range. gdut.edu.cn This approach is particularly advantageous as it is applicable to a range of imidazole-containing analytes. gdut.edu.cn
High-Performance Liquid Chromatography (HPLC)-Based Derivatization
For HPLC analysis, derivatization focuses on introducing a moiety that can be readily detected by common HPLC detectors, such as UV-Visible or fluorescence detectors. This is particularly crucial for a compound like this compound, which lacks a native chromophore that absorbs strongly in the UV-Visible region.
UV-Visible Derivatization:
To enhance UV detectability, a chromophore-containing reagent can be reacted with the this compound molecule. The reactive chloropropyl group presents a potential site for nucleophilic substitution reactions. A strategy analogous to the derivatization of benzyl (B1604629) halides can be considered. For instance, a nucleophilic reagent with a strong chromophore, such as 1-(4-nitrophenyl)piperazine (B103982) (4-NPP), could potentially react with the chloropropyl group. This would introduce the nitrophenylpiperazine moiety, which exhibits strong UV absorbance, thereby significantly enhancing the detection sensitivity for HPLC-UV analysis.
Fluorescence Derivatization:
For even higher sensitivity, derivatization with a fluorescent tag is a powerful approach. Similar to UV-Visible derivatization, this strategy would involve reacting the chloropropyl group with a fluorogenic reagent. A variety of fluorescent labeling reagents are commercially available that can react with alkyl halides. The introduction of a highly fluorescent group allows for the detection of the analyte at very low concentrations using a fluorescence detector.
The following table summarizes the potential derivatization strategies and their expected impact on the analysis of this compound.
| Derivatization Strategy | Analytical Technique | Target Functional Group | Derivatizing Reagent (Example) | Expected Derivative | Anticipated Analytical Enhancement |
| Silylation | GC-MS | Imidazole N-H | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | 1-(3-chloropropyl)-1-(trimethylsilyl)-1H-imidazole | Increased volatility and thermal stability, improved peak shape. |
| Acylation | GC-MS | Imidazole N-H | Isobutyl chloroformate (IBCF) | Isobutyl this compound-1-carboxylate | Increased volatility, suitable for analysis in aqueous samples. |
| UV-Visible Tagging | HPLC-UV | Chloropropyl group | 1-(4-Nitrophenyl)piperazine (4-NPP) | 1-(3-(4-(4-nitrophenyl)piperazin-1-yl)propyl)-1H-imidazole | Introduction of a strong chromophore for enhanced UV detection. |
| Fluorescence Tagging | HPLC-FLD | Chloropropyl group | Dansyl cadaverine | N-(5-aminopentyl)-5-(dimethylamino)naphthalene-1-sulfonamide derivative | High sensitivity detection with fluorescence detector. |
Future Research Perspectives for 1 3 Chloropropyl 1h Imidazole
Advancements in Sustainable and Green Synthesis Protocols
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable resources. For 1-(3-chloropropyl)-1H-imidazole, research is moving beyond traditional synthetic routes, which often involve hazardous solvents and produce significant waste, towards more environmentally benign processes.
Future research should focus on the application of green chemistry principles to the synthesis of this compound. This includes exploring multicomponent reactions (MCRs) which can improve atom economy by combining multiple starting materials in a single, efficient step. researchgate.netmdpi.com The use of eco-friendly catalysts, such as biocatalysts or nanoparticles like zinc oxide (ZnO-NPs), presents a promising alternative to conventional catalysts, often leading to higher yields and easier catalyst recycling. mdpi.comnih.gov Additionally, employing greener solvents, such as water or ionic liquids, or even solvent-free reaction conditions, can significantly reduce the environmental impact of the synthesis. researchgate.netresearchgate.net A key goal will be to develop protocols that are not only sustainable but also scalable for industrial production.
| Synthesis Aspect | Traditional Method | Potential Green/Sustainable Approach | Anticipated Benefits |
| Catalyst | Homogeneous acid/base catalysts | Biocatalysts (e.g., enzymes), Heterogeneous nanocatalysts (e.g., ZnO-NPs) | Recyclability, lower toxicity, milder reaction conditions. |
| Solvent | Volatile organic compounds (VOCs) | Water, supercritical fluids, ionic liquids, or solvent-free conditions | Reduced pollution, improved safety, lower cost. |
| Reaction Type | Multi-step synthesis | One-pot multicomponent reactions (MCRs) | Increased atom economy, reduced waste, shorter reaction times. |
| Energy Source | Conventional heating | Microwave irradiation, sonochemistry | Faster reaction rates, lower energy consumption. |
Expansion into Novel Material Science Applications
The distinct chemical functionalities of this compound make it a valuable building block for a new generation of advanced materials. Its ability to act as a precursor for polymers, ionic liquids, and functionalized surfaces is an area of growing interest.
Future research will likely explore the incorporation of this compound into novel polymer architectures. Its imidazole (B134444) moiety can impart unique properties such as pH-responsiveness, metal-ion coordination, and enhanced thermal stability. rsc.org The chloropropyl group provides a convenient handle for polymerization or for grafting onto existing polymer backbones. Another significant area of research is the development of novel stationary phases for chromatography. By immobilizing derivatives of this compound onto silica (B1680970) gel, new materials for hydrophilic interaction liquid chromatography (HILIC) can be created, offering unique separation capabilities for polar compounds. mdpi.com Furthermore, its derivatives are being explored in the synthesis of magnetic nanoparticles, which have applications in catalysis and biomedical imaging. researchgate.net
| Application Area | Current Use/Related Application | Future Research Direction | Potential Impact |
| Polymers | General imidazole-containing polymers. rsc.org | Synthesis of functional polymers with tailored properties (e.g., pH-responsive hydrogels, conductive polymers). | Advanced drug delivery systems, sensors, and electronic devices. |
| Chromatography | Precursor for HILIC stationary phases. mdpi.com | Development of highly selective stationary phases for chiral separations or specific analyte capture. | Improved analytical methods for pharmaceuticals and biomolecules. |
| Nanomaterials | Synthesis of magnetic nanoparticles. researchgate.net | Creation of functionalized nanoparticles for targeted drug delivery or advanced catalytic systems. | More effective cancer therapies and efficient industrial catalysis. |
| Ionic Liquids | Precursor to imidazolium (B1220033) salts (a class of ionic liquids). | Design of task-specific ionic liquids for applications in batteries, CO2 capture, and as green solvents. | Safer and more efficient energy storage and carbon capture technologies. |
Deeper Mechanistic Understanding and Predictive Modeling
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its behavior in various applications. The synergy between experimental studies and computational modeling is key to unlocking this deeper understanding.
Future research should employ computational tools, such as Density Functional Theory (DFT), to model the reaction pathways for the synthesis of this compound. nih.govmdpi.com Such studies can elucidate the transition states and intermediates of the N-alkylation reaction, providing insights into the factors that control reaction rates and selectivity. researchgate.net Kinetic studies, both experimental and computational, will be essential for developing accurate reaction models that can be used to optimize process conditions, such as temperature, pressure, and catalyst loading. researchgate.netku.edu Furthermore, the development of Quantitative Structure-Property Relationship (QSPR) models can help predict the physicochemical properties of new derivatives of this compound, accelerating the discovery of novel materials with desired characteristics. researchgate.net
| Research Approach | Objective | Key Methodologies | Expected Outcome |
| Quantum Chemistry | Elucidate reaction mechanisms and transition states for synthesis. | Density Functional Theory (DFT), Ab initio calculations. | Detailed understanding of reaction energetics and pathways. nih.govresearchgate.net |
| Kinetic Studies | Determine reaction rates and influencing factors. | In-situ reaction monitoring (e.g., spectroscopy), kinetic modeling. | Optimized and scalable synthetic protocols. researchgate.net |
| Predictive Modeling | Predict properties of novel derivatives. | Quantitative Structure-Property Relationship (QSPR), Machine Learning. | Accelerated discovery of new materials and catalysts. researchgate.netresearchgate.net |
| Molecular Dynamics | Simulate behavior in different environments (e.g., as part of a polymer or ionic liquid). | Molecular Dynamics (MD) simulations. | Insight into material stability, conformation, and interactions. mdpi.com |
Exploration of New Catalytic Transformations
The imidazole nucleus is a cornerstone of many modern catalysts, particularly N-heterocyclic carbenes (NHCs) and ionic liquids. As a functionalized imidazole, this compound is a valuable precursor for a new generation of customized catalysts.
Future research will focus on leveraging this compound to create novel catalytic systems. This includes its use in the synthesis of supported catalysts, where the chloropropyl group can be used to anchor the imidazole moiety to a solid support like silica or magnetic nanoparticles. researchgate.net This approach leads to heterogeneous catalysts that are easily recoverable and reusable, aligning with the principles of green chemistry. There is also significant potential in designing new imidazolium-based ionic liquids and N-heterocyclic carbenes with tailored steric and electronic properties for specific organic transformations. Research into the application of these new catalysts in areas such as asymmetric synthesis, C-H activation, and polymerization will open up new synthetic possibilities.
| Catalyst Type | Precursor Role of this compound | Potential New Catalytic Transformations |
| Supported Catalysts | Anchor for immobilization on supports like silica, polymers, or magnetic nanoparticles. researchgate.net | Cross-coupling reactions (e.g., Suzuki, Heck), oxidation reactions, and hydrogenations. |
| Ionic Liquids | Precursor to functionalized imidazolium salts. | Biocatalysis, electrocatalysis, and CO2 conversion. |
| N-Heterocyclic Carbenes (NHCs) | Precursor to NHC ligands for transition metal catalysts. | Asymmetric catalysis, metathesis reactions, and photoredox catalysis. |
| Phase Transfer Catalysts | Forms quaternary ammonium (B1175870) salts that can act as phase transfer catalysts. | Synthesis of fine chemicals and pharmaceuticals under multiphase conditions. |
Q & A
Q. What are the standard synthetic routes for preparing 1-(3-chloropropyl)-1H-imidazole, and how is regioselectivity achieved?
this compound is typically synthesized via nucleophilic substitution using imidazole and 1-bromo-3-chloropropane. The bromo group reacts preferentially due to its higher leaving-group ability, yielding the desired product with a terminal chloro group . The reaction is conducted at room temperature or under mild heating (e.g., 55–60°C) in solvents like ethyl acetate, followed by washing and drying . Regioselectivity is controlled by the reactivity hierarchy of halides (Br > Cl), ensuring alkylation occurs at the brominated end .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
Structural validation relies on spectroscopic techniques:
- 1H/13C NMR : Peaks for the imidazole ring (δ ~7.0–7.5 ppm for protons; δ ~120–140 ppm for carbons) and the chloropropyl chain (δ ~3.6–4.2 ppm for N-CH2; δ ~1.8–2.2 ppm for CH2-CH2-Cl) .
- Mass spectrometry : Molecular ion peak at m/z 158.6 (C6H9ClN2+) .
- Elemental analysis : Confirmation of C, H, N, and Cl percentages .
Q. What are the key safety considerations when handling this compound?
While direct safety data for this compound is limited, analogous chlorinated imidazoles (e.g., 1-(3-aminopropyl)imidazole) exhibit corrosivity (H314 hazard code). Use personal protective equipment (gloves, goggles) and work in a fume hood. Avoid exposure to moisture to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require post-synthesis purification via ethyl acetate washes .
- Microwave-assisted synthesis : Reduces reaction time from 48 hours to <12 hours by enhancing energy transfer .
- Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve imidazole’s nucleophilicity in biphasic systems .
Q. What challenges arise in scaling up the synthesis of this compound, and how are they addressed?
- Limited availability of hetero-dihalides : Commercially available 1-bromo-3-chloropropane is scarce, necessitating custom synthesis .
- Byproduct formation : Competing self-alkylation of imidazole can occur; this is mitigated by stoichiometric control (1:1 molar ratio of imidazole to 1-bromo-3-chloropropane) .
- Purification hurdles : Column chromatography or recrystallization in ethyl acetate/hexane mixtures removes unreacted starting materials .
Q. How is this compound utilized in polymer and ionic liquid (IL) chemistry?
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
The terminal chloro group participates in Pd-catalyzed C–N coupling reactions, enabling late-stage diversification of imidazole-based pharmaceuticals. The chloropropyl chain acts as a flexible linker, facilitating conjugation with aryl/heteroaryl halides under Suzuki-Miyaura conditions .
Data Contradictions and Resolution
Q. Discrepancies in reported reaction times for alkylation: 48 hours vs. 12 hours. How should researchers interpret this?
Early methods (e.g., stirring at room temperature for 48 hours) conflict with microwave-assisted protocols (12 hours) . The disparity arises from energy input differences. Researchers should prioritize kinetic studies (TLC monitoring) to determine optimal conditions for their setup.
Q. Conflicting purity claims in commercial vs. synthesized batches. How to validate?
Commercial batches often report >95% purity , but independent validation via HPLC (C18 column, acetonitrile/water mobile phase) is recommended. Impurities typically include unreacted imidazole or dihalide byproducts .
Methodological Recommendations
Q. What analytical workflows are recommended for characterizing derivatives of this compound?
Q. How can computational tools aid in designing new applications for this compound?
- DFT calculations : Predict reactivity of the chloro group in nucleophilic substitution .
- CoMSIA models : Guide structure-activity relationship (SAR) studies for imidazole-based bioactive compounds .
Emerging Research Directions
Q. What unexplored applications exist for this compound in medicinal chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
